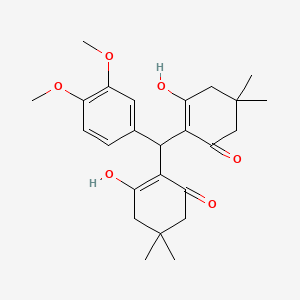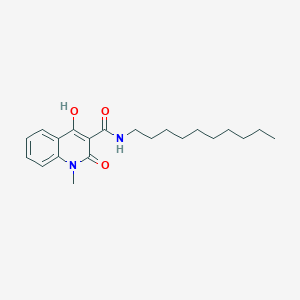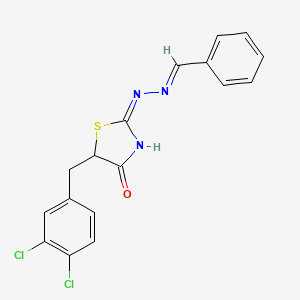![molecular formula C23H20ClN3O3 B11988580 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B11988580.png)
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound that belongs to the class of hydrazones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE typically involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzyloxy group.
Reduction: Reduction reactions may target the hydrazone linkage.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, hydrazone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities in biological research.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The pathways involved could include signal transduction pathways or metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-(2-(4-Methoxybenzylidene)hydrazino)-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
- 2-(2-(4-Hydroxybenzylidene)hydrazino)-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
Uniqueness
What sets 2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE apart from similar compounds is the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity
特性
分子式 |
C23H20ClN3O3 |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-16-7-10-19(13-21(16)24)26-22(28)23(29)27-25-14-17-8-11-20(12-9-17)30-15-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChIキー |
JFSVASXANYYGLW-AFUMVMLFSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988498.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988507.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988514.png)
![3-[(2,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11988522.png)

![7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988532.png)



![3-(4-chlorophenyl)-N'-[(E)-1-(4-ethoxyphenyl)propylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988560.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11988565.png)

